N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide
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Overview
Description
N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide is a compound with the molecular formula C14H14N2O. It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide typically involves the reaction of 3-(aminomethyl)phenylamine with 4-(dimethylamino)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products
Oxidation: Corresponding nitro compounds.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)benzamide
- N-(4-aminophenyl)benzamide
- N-(3-aminophenyl)benzamide
Uniqueness
N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in proteomics research and as a tool in biochemical assays .
Properties
Molecular Formula |
C16H19N3O |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C16H19N3O/c1-19(2)15-8-6-13(7-9-15)16(20)18-14-5-3-4-12(10-14)11-17/h3-10H,11,17H2,1-2H3,(H,18,20) |
InChI Key |
MXYDZLXWZPTILR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
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